Product packaging for Brevinin-2-RA13 antimicrobial peptide(Cat. No.:)

Brevinin-2-RA13 antimicrobial peptide

Cat. No.: B1577732
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antimicrobial Peptides in Host Defense and Innate Immunity

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a fundamental component of the innate immune system across all kingdoms of life, from bacteria to vertebrates. bohrium.commdpi.com These naturally occurring molecules represent an ancient and effective first line of defense against a wide array of invading pathogens, including bacteria, fungi, viruses, and parasites. bohrium.commdpi.com Their significance lies in their broad-spectrum antimicrobial activity and their multifaceted roles in modulating the host's immune response. mdpi.comnih.gov

Unlike conventional antibiotics that typically target specific metabolic pathways, many AMPs act directly upon the microbial cell membrane, leading to rapid cell death. nih.gov This mechanism of action is thought to make the development of microbial resistance more challenging. bohrium.com Beyond direct killing, HDPs are crucial players in immunity, with demonstrated functions in inflammation modulation, wound healing, and even anticancer activity. nih.govmdpi.com Their ability to regulate the host's immune cells and responses underscores their importance as more than just natural antibiotics, but as integral mediators of host defense. nih.govmdpi.com

Overview of the Brevinin Superfamily: Classification and Evolutionary Context

The Brevinin superfamily represents a large and diverse group of AMPs predominantly found in the skin secretions of ranid frogs (family Ranidae). nih.govresearchgate.net First discovered in 1992 from the Japanese frog Rana brevipoda porsa, the superfamily has since expanded to include hundreds of members. nih.govresearchgate.net These peptides are classified into two main families, Brevinin-1 (B586460) and Brevinin-2 (B1175259), based on their amino acid sequence similarities. nih.govresearchgate.net

Brevinin-1 peptides are typically around 24 residues long. nih.gov

Brevinin-2 peptides are generally longer, consisting of approximately 33-34 residues. nih.gov

Structurally, brevinins are linear, cationic (positively charged), and amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. nih.gov A characteristic feature of many brevinins is a C-terminal cyclic heptapeptide (B1575542) sequence, stabilized by a disulfide bridge, commonly referred to as the "Rana box". nih.gov The diversity within the Brevinin superfamily is a testament to the evolutionary pressures faced by amphibians. Their skin, a permeable organ vital for respiration and water regulation, is also a critical barrier against environmental pathogens, driving the evolution of a sophisticated chemical defense system in their granular glands. nih.gov

Rationale for Academic Investigation of Brevinin-2-RA13 Antimicrobial Peptide

Brevinin-2-RA13, identified as Brevinin-2R in scientific literature, has garnered significant academic interest due to its unique combination of potent bioactivity and low toxicity. nih.govresearchgate.net Isolated from the skin secretions of the Eurasian marsh frog, Rana ridibunda, this 25-amino acid peptide stands out within its family. nih.gov

The primary rationale for its investigation includes:

Broad-Spectrum Efficacy : It demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. nih.gov

Low Hemolytic Activity : Unlike many other brevinins and AMPs that can be toxic to host cells (e.g., red blood cells), Brevinin-2R exhibits remarkably low hemolytic activity. nih.govresearchgate.net This favorable therapeutic window makes it a more promising candidate for development as a therapeutic agent.

Anticancer Potential : Research has shown that Brevinin-2R can effectively kill various tumor cell lines, often with greater cytotoxicity than some conventional chemotherapy drugs. nih.govmdpi.com Its mechanism appears to preferentially target the negatively charged membranes of cancer cells. nih.gov

These properties position Brevinin-2R as a compelling subject for research into new antimicrobial and anticancer therapies, addressing the urgent global challenges of antibiotic resistance and the need for novel oncology treatments. nih.gov

Properties

bioactivity

Antimicrobial

sequence

SFLTSFKDMAIKVAKDAGVNILNTISCKIFKTC

Origin of Product

United States

Discovery, Isolation, and Molecular Characterization of Brevinin 2 Ra13

Primary Structure Elucidation and Sequence Analysis

Following purification, the primary structure (the amino acid sequence) of the peptide is determined. The definitive amino acid sequence for Brevinin-2-RA13 is not available in major public databases like UniProt as of the latest searches. However, the structure can be inferred based on related peptides isolated from the same species, Odorrana andersonii. For example, the precursor of a related peptide, Brevinin-2G-RA, has been identified through cDNA cloning. researchgate.net The mature peptide's sequence is determined using techniques like Edman degradation or, more commonly today, through mass spectrometry in conjunction with cDNA sequence data.

For illustrative purposes, the sequence of a brevinin-2 (B1175259) peptide from Rana esculenta, Brevinin-2Ec, is provided below: GIMDTLKNLA KTAGKGALQS LLNHASCKLS GQC researchgate.net

The brevinin-2 family of peptides is characterized by a high degree of sequence variability. nih.govmdpi.com While peptides within this family share a common ancestral origin, their primary structures are poorly conserved across different frog species. nih.govmdpi.com This hypervariability is concentrated in the N-terminal and central regions of the peptide, which are crucial for its antimicrobial potency and spectrum. mdpi.com In contrast, some positions, particularly those in the C-terminal region, show higher conservation. nih.gov

This variability means that even closely related species often possess unique sets of brevinin-2 peptides. researchgate.net Cladistic analysis based on the primary structures of different brevinin-2 peptides has been used to infer phylogenetic relationships between frog species. nih.gov

Peptide Organism of Origin Amino Acid Sequence Net Charge
Brevinin-2Ec Rana esculentaGIMDTLKNLA KTAGKGALQS LLNHASCKLS GQC+3
Brevinin-2Eh Rana esculentaGIMDTLKNLA KTAGKGALQS LLNHASCKLS KQC+4
Brevinin-2CE Rana chensinensisGLLDTVKNLV KTAGKGVLQS LLNKASCKLS KTC+4
Brevinin-2PRa Rana piricaGLLDIVKNLI KTAGKGVLQS LLNKASCKLS KTC+4
Brevinin-2R Rana ridibundaKLKNFAKGVA QSLLNKASCK LSGQC+4

Data compiled from various sources. nih.govnih.govnih.govresearchgate.net

Despite the high sequence variability, members of the brevinin superfamily share common structural features and conserved motifs.

The "Rana Box": The most prominent conserved feature of most brevinin-1 (B586460) and brevinin-2 peptides is a C-terminal cyclic domain known as the "Rana box". nih.govmdpi.com This motif consists of a disulfide bridge between two cysteine (Cys) residues, enclosing a loop of 4-5 amino acids. nih.govmdpi.com In the brevinin-2 family, this structure is typically a heptapeptide (B1575542) loop. nih.govmdpi.com While initially thought to be essential for activity, some studies have shown that removing the Rana box can reduce toxicity while maintaining antimicrobial effects, indicating its primary role may be structural or related to toxicity. nih.govmdpi.com

Invariant Residues: Within the broader brevinin-2 family, very few amino acid residues are strictly invariant. These typically include the two Cys residues forming the Rana box and a lysine (B10760008) (Lys) residue within or near this C-terminal loop. nih.gov

Amphipathic α-helix: Like many antimicrobial peptides, brevinins are cationic and are predicted to form an amphipathic α-helical structure. mdpi.com This means that when folded, the helix has a hydrophobic face that can interact with the lipid core of bacterial membranes and a hydrophilic face, containing the positively charged (cationic) residues, that can interact with the negatively charged bacterial cell surface. mdpi.com

Secondary and Tertiary Structure Elucidation of Brevinin-2-RA13

The biological function of antimicrobial peptides like those in the Brevinin-2 family is intrinsically linked to their three-dimensional structure. The elucidation of the secondary and tertiary structures of these peptides is therefore a critical area of research.

Conformational Analysis: Alpha-Helical Content and Amphipathicity

A defining characteristic of many Brevinin-2 peptides is their ability to adopt an α-helical conformation, particularly upon interaction with biological membranes or in membrane-mimicking environments. nih.govtums.ac.ir In an aqueous solution, these peptides may exist in a more disordered or random coil state. nih.gov However, in the presence of a hydrophobic environment, such as that provided by the lipid bilayer of a bacterial cell membrane or solutions containing trifluoroethanol (TFE), they undergo a conformational change to form a distinct α-helix. nih.govtums.ac.ir

This induced helicity is crucial for their antimicrobial activity. The α-helical structure positions the amino acid side chains in such a way that the peptide becomes amphipathic. This means that one face of the helix is predominantly composed of hydrophobic (water-repelling) amino acid residues, while the opposite face is composed of hydrophilic (water-attracting), often positively charged, residues. redalyc.org This amphipathic nature is a key factor in the interaction of Brevinin-2 peptides with microbial membranes, facilitating their insertion into and disruption of the membrane, which is a primary mechanism of their antimicrobial action. nih.gov The degree of α-helicity and amphipathicity can be influenced by the specific amino acid sequence of the peptide. nih.gov

Table 1: Helicity of Brevinin-2GUb and its Analogues

This interactive table provides data on the secondary structure composition of Brevinin-2GUb and its modified versions in different environments, as determined by circular dichroism spectroscopy.

PeptideEnvironment% Helix% Antiparallel% Turn
Brevinin-2GUb20 mM NH4Ac62.90.06.5
Brevinin-2GUb50% TFE in NH4Ac73.20.04.9
tB2U20 mM NH4Ac58.70.06.4
tB2U50% TFE in NH4Ac72.70.04.6
tB2U-α20 mM NH4Ac39.910.3-
tB2U-α50% TFE in NH4Ac---

*Data sourced from a study on Brevinin-2GUb from Hylarana guentheri. nih.gov The values for tB2U-α in 50% TFE were not provided in the source material.

Role of Intramolecular Disulfide Bonds in Structural Stability

A conserved feature in many peptides of the Brevinin-2 family is the presence of a "Rana box" at the C-terminus. nih.govmdpi.com This motif consists of a cyclic heptapeptide domain formed by an intramolecular disulfide bond between two cysteine residues. nih.govmdpi.com Disulfide bonds are covalent linkages that play a significant role in stabilizing the three-dimensional structure of peptides and proteins. researchgate.net

In the context of Brevinin-2 peptides, this disulfide bridge is generally considered to confer additional conformational stability. researchgate.net This structural rigidity can be important for maintaining the peptide's active conformation and its resistance to degradation by proteases. The integrity of the Rana box has been shown to be indispensable for the potent anti-cancer activity of some related peptides. mdpi.com However, the precise role of the Rana box can be complex and appears to be dependent on the specific primary sequence of the individual peptide. mdpi.com For some Brevinin-2 peptides, removal of the Rana box has been shown to enhance antimicrobial activity, while for others, it leads to a loss of function. mdpi.com

Biosynthesis, Genetic Encoding, and Expression Studies of Brevinin 2 Ra13

Molecular Biology of Brevinin-2-RA13 Gene and Precursor

Brevinin-2 (B1175259) peptides are gene-encoded, meaning they are synthesized ribosomally from a messenger RNA (mRNA) template. nih.gov The gene encoding a brevinin peptide gives rise to a precursor protein, or prepropeptide. This precursor has a characteristic structure composed of three distinct domains:

Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the secretory pathway within the cell.

Propeptide: A spacer region that is typically acidic in nature.

Mature Peptide: The C-terminal domain that, after processing, becomes the final, biologically active antimicrobial peptide. nih.gov

In amphibians, the natural source of these peptides, the genes for antimicrobial peptides like brevinins are often subject to differential expression. Studies on related brevinin-2 peptides have shown that their corresponding genes are expressed in various tissues in both larval and adult stages of frogs. nih.gov The primary structures of brevinin-2 peptides can be quite variable between species, though they share common features. frontiersin.orgresearchgate.net A hallmark of the brevinin-2 family is the "Rana box," a conserved cyclic heptapeptide (B1575542) domain at the C-terminus, formed by a disulfide bridge between two cysteine residues (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys). nih.govmdpi.comresearchgate.net

Heterologous Expression Systems for Recombinant Production

To obtain large quantities of Brevinin-2-RA13 for research and potential therapeutic development, scientists use heterologous expression systems. This involves introducing the gene for the peptide into a host organism that can be easily cultured to produce the peptide recombinantly. nih.gov

Escherichia coli (E. coli) is the most widely used prokaryotic host for producing recombinant antimicrobial peptides (AMPs) due to its rapid growth, well-understood genetics, and the availability of numerous tools for genetic manipulation. nih.govresearchgate.net However, the direct expression of AMPs like Brevinin-2-RA13 in E. coli is often toxic to the host cell, leading to cell death and low yields. researchgate.net

To overcome this toxicity, a common and effective strategy is to express the AMP as a fusion protein. researchgate.net In this approach, the gene for the AMP is linked to the gene of a larger, benign partner protein. This fusion masks the antimicrobial activity, protecting the host, and can also prevent the small peptide from being degraded by the host's native proteases. researchgate.net

A frequently used system for brevinin peptides is the pET-32a(+) vector, which allows the peptide to be expressed as a fusion with Thioredoxin (Trx). nih.govnih.gov This system has been successfully used to produce Brevinin-2R, a closely related peptide. nih.govnih.gov The Trx fusion partner often enhances the solubility of the resulting fusion protein. nih.govresearchgate.net

The production of a functional antimicrobial peptide from a fusion protein requires two critical steps: high-level expression of the fusion protein and efficient cleavage to release the active peptide.

Fusion Protein Expression: The expression of the fusion protein in E. coli can be optimized by adjusting various culture conditions. For the Trx-Brevinin-2R fusion protein, expression levels have been reported to reach as high as 25-45% of the total cellular protein. nih.govnih.gov The fusion protein is often designed with an affinity tag, such as a polyhistidine (His-tag), which is part of the pET-32a vector system. researchgate.netnih.gov This tag allows for straightforward purification of the fusion protein from the cell lysate using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin column. nih.govmdpi.com

Cleavage Methodologies: Once the fusion protein is purified, the Brevinin-2-RA13 peptide must be cleaved from its fusion partner. This is accomplished by incorporating a specific cleavage site in the linker region between the partner protein and the peptide.

Enzymatic Cleavage: A highly specific protease recognition site can be engineered into the fusion protein. For the Trx-Brevinin-2R peptide expressed using the pET32a(+) vector, a Factor Xa protease site was included. nih.gov After purification, the fusion protein is incubated with Factor Xa, which cleaves the protein at the recognition site to release the mature peptide. nih.gov Other enzymes like enterokinase are also used. mdpi.com

Chemical Cleavage: Alternatively, a chemically labile amino acid sequence can be used. For example, an Asp-Pro (formic acid), Asn-Gly (hydroxylamine), or a Met residue (cyanogen bromide) at the junction allows for cleavage using specific chemical reagents. researchgate.netmdpi.com Formic acid cleavage, for instance, involves incubating the purified fusion protein in 70% formic acid for an extended period to break the Asp-Pro bond. mdpi.comresearchgate.net Optimizing chemical cleavage conditions, such as pH, temperature, and denaturant concentration, is crucial to maximize the yield of the target peptide while minimizing unwanted side reactions. researchgate.netnih.gov

The table below summarizes common strategies used for the recombinant production of brevinin-family peptides in E. coli.

Table 1. Recombinant Expression Strategies for Brevinin-Family Peptides
Feature Description Example Reference(s)
Host System Escherichia coli BL21(DE3) Strains nih.govnih.gov
Expression Vector pET System pET-32a(+) nih.govnih.gov
Fusion Partner Thioredoxin (Trx) Trx-Brevinin-2R nih.govnih.gov
Purification Tag Polyhistidine (His-tag) 6xHis-tag researchgate.netnih.gov
Purification Method Immobilized Metal Affinity Chromatography (IMAC) Ni-NTA Chromatography nih.gov
Cleavage Method Enzymatic Factor Xa Protease nih.govnih.gov
Cleavage Method Chemical Formic Acid, Hydroxylamine researchgate.netmdpi.com

Post-Translational Processing and Maturation Pathways of Brevinin-2-RA13

After the precursor protein is synthesized on the ribosome (translation), it must undergo several processing steps, known as post-translational modifications (PTMs), to become the mature, active Brevinin-2-RA13 peptide. nih.gov

The key maturation steps for brevinins are:

Proteolytic Cleavage: The signal peptide is cleaved off as the prepropeptide enters the secretory pathway. Subsequently, specific proteases recognize and cut at the junction between the acidic propeptide and the mature peptide sequence, releasing the final peptide chain.

Disulfide Bond Formation: The most significant PTM for Brevinin-2-RA13 is the formation of an intramolecular disulfide bridge. This occurs between the thiol groups of the two cysteine residues located within the C-terminal "Rana box" domain. nih.govfrontiersin.org This cyclization is crucial for the structural integrity of the peptide's C-terminus and can be important for its biological activity. mdpi.com In recombinant systems using E. coli strains like SHuffle, which are engineered to have an oxidizing cytoplasm, this disulfide bond can form correctly within the host cell. mdpi.com

These processing and maturation steps transform the inactive, linear precursor into the final, folded, and biologically active Brevinin-2-RA13 peptide.

Antimicrobial Activity Profile of Brevinin 2 Ra13

Spectrum of Antimicrobial Activity

Peptides in the brevinin-2 (B1175259) family are known for their broad-spectrum antimicrobial activity, demonstrating efficacy against a wide range of pathogenic microorganisms nih.gov. This activity is a hallmark of the family and is attributed to their cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes nih.gov.

Members of the brevinin-2 family consistently exhibit potent activity against Gram-positive bacteria. For instance, a unique peptide from Rana ridibunda, Brevinin-2R, has shown effectiveness against Staphylococcus aureus and Micrococcus luteus nih.gov. Similarly, the synthetic Brevinin-2-related peptide (B2RP), originally isolated from the mink frog, is also active against Staphylococcus aureus nih.gov. Another peptide, Brevinin-2Ta from Pelophylax kl. esculentus, has likewise demonstrated in vitro activity against S. aureus evitachem.com. The peptide Brevinin-2GUb showed modest activity against Gram-positive bacteria, with the exception of Staphylococcus aureus, which it could completely kill . A novel peptide, Brevinin-1BW, exhibited significant inhibitory activity against several Gram-positive bacteria, including Enterococcus faecalis and multiple strains of S. aureus nih.gov.

The brevinin-2 family also demonstrates significant efficacy against Gram-negative bacteria, a crucial feature for combating many resilient pathogens. Brevinin-2 peptides isolated from the Hokkaido frog, Rana pirica, were active against reference strains of Escherichia coli and Pseudomonas aeruginosa nih.govnih.gov. Brevinin-2R is noted for its activity against E. coli, Salmonella typhimurium, and P. aeruginosa nih.gov. The analog [Asp(4)->Lys]B2RP showed a fourfold increase in potency against Escherichia coli nih.gov. Furthermore, Brevinin-2Ta is effective against E. coli and Klebsiella pneumoniae evitachem.com.

In addition to their antibacterial properties, several brevinin-2 peptides possess antifungal capabilities. Brevinin-2R has been shown to be active against the pathogenic yeasts Candida albicans and Candida tropicalis nih.gov. An analog of Brevinin-2-related peptide (B2RP) also demonstrated a twofold increase in potency against C. albicans nih.gov. Similarly, Brevinin-2Ta, isolated from the European frog Pelophylax kl. esculentus, showed broad antimicrobial activity, including against C. albicans evitachem.com. The peptide t-Brevinin-2GUb-6K (tB2U-6K) also gained the capacity to kill fungi.

A critical aspect of the therapeutic potential of the brevinin-2 family is its activity against multidrug-resistant (MDR) bacteria. Brevinin-2-related peptide (B2RP) and its analog, [Lys(4)]B2RP, potently inhibit the growth of nosocomial isolates of multidrug-resistant Acinetobacter baumannii nih.gov. Another peptide, Brevinin-2CE, has been assessed against clinical isolates of extended-spectrum β-lactamase-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing synergistic effects when combined with conventional antibiotics cpu-bioinfor.org. Furthermore, the peptide analog tB2U-6K, derived from Brevinin-2GUb, showed drastically improved activity, including against clinical isolates, suggesting its potential to address antibiotic resistance. Brevinin-2GUb itself could inhibit the formation of MRSA biofilms at relatively high concentrations.

Quantitative Assessment of Antimicrobial Potency

The potency of antimicrobial peptides is quantitatively measured by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Research has established the MIC values for various brevinin-2 family peptides against a range of pathogens. These values underscore their potent antimicrobial action. For example, Brevinin-2-related peptide (B2RP) demonstrated MICs of 3-6 µM against multidrug-resistant Acinetobacter baumannii nih.gov. An analog, [Lys(4)]B2RP, was even more potent, with MICs of 1.5-3 µM against the same pathogen nih.gov. Against Staphylococcus aureus and Escherichia coli, the MIC for [Lys(4)]B2RP was 12.5 µM and 6 µM, respectively nih.gov.

The most abundant peptide from the Hokkaido frog, Brevinin-2PRa, showed high potency with MIC values between 6 and 12 µM against a range of clinical isolates of P. aeruginosa nih.govnih.gov. The MICs for Brevinin-2E against S. aureus and E. coli were found to be 2 µM and >5 µM, respectively nih.gov.

The table below summarizes the MIC values for several representative peptides from the brevinin family.

Information Not Available for Brevinin-2-RA13 Antimicrobial Peptide

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound designated as “this compound.” Consequently, an article detailing its antimicrobial activity profile as per the requested outline cannot be generated.

The search for data pertaining to the Minimum Bactericidal Concentrations (MBCs), time-kill kinetics, anti-biofilm properties (both inhibition and eradication), and the influences of environmental factors such as pH and ionic strength on Brevinin-2-RA13 yielded no specific results.

While the Brevinin family of antimicrobial peptides is well-documented, with numerous studies on various members like Brevinin-1 (B586460), Brevinin-2, and their analogues, the specific variant "RA13" does not appear in the reviewed literature. Therefore, no data tables or detailed research findings can be provided for this particular compound.

To adhere to the strict instructions of focusing solely on Brevinin-2-RA13 and excluding information on other compounds, this article cannot be produced.

Mechanisms of Microbial Resistance to Brevinin 2 Ra13

Evolution of Microbial Resistance Against Antimicrobial Peptides

The development of resistance to antimicrobial agents is an inevitable consequence of evolutionary pressures. nih.gov While it has been suggested that resistance to AMPs may evolve more slowly than to conventional antibiotics, bacteria have demonstrated the capacity to develop heritable resistance mechanisms against these peptides. nih.govasm.orgresearchgate.netnih.gov The co-evolutionary arms race between microbial pathogens and their hosts has led to the selection of bacteria capable of withstanding the effects of host-derived AMPs. nih.gov

Experimental evolution studies have shown that bacteria such as Escherichia coli and Pseudomonas fluorescens can evolve resistance to AMPs when subjected to continuous selective pressure in a laboratory setting. nih.gov Similarly, Staphylococcus aureus has been shown to develop resistance to AMPs like pexiganan (B138682) and melittin (B549807) through serial passage, resulting in increased minimum inhibitory concentrations (MICs). frontiersin.org Research indicates that E. coli tends to develop resistance to conventional antibiotics, such as ciprofloxacin (B1669076) and kanamycin, more rapidly than to AMPs. nih.govasm.orgresearchgate.net Furthermore, the evolution of resistance to AMPs can be associated with fitness costs, which may manifest as reduced growth rates or decreased motility in the resistant strains. nih.govasm.orgresearchgate.net

The evolutionary trajectory of resistance is influenced by several factors, including the mutation supply rate, the fitness of resistant mutants at varying concentrations of the AMP, and the intensity of the selective pressure. researchgate.net The development of resistance to one AMP can sometimes confer cross-resistance to other peptides with different structures and modes of action, further complicating the therapeutic landscape. researchgate.net

Intrinsic and Acquired Resistance Pathways in Target Pathogens

Microbial resistance to AMPs, including those in the brevinin family, can be categorized as either intrinsic or acquired. nih.gov Intrinsic resistance refers to the innate characteristics of a microorganism that confer resistance without prior exposure to the AMP, while acquired resistance involves the development of resistance mechanisms through genetic mutations or the horizontal transfer of resistance genes. nih.govnih.gov

Intrinsic Resistance:

Intrinsic resistance mechanisms are often related to the fundamental structure and composition of the bacterial cell envelope. nih.gov

Outer Membrane Composition: In Gram-negative bacteria, the lipopolysaccharide (LPS) layer of the outer membrane serves as a primary barrier. nih.govmdpi.com Some bacteria possess LPS that is constitutively modified with positively charged molecules, which electrostatically repels cationic AMPs. nih.gov

Efflux Pumps: Many bacteria possess naturally active efflux pumps that can expel a variety of antimicrobial compounds, contributing to their intrinsic resistance. nih.gov For instance, the VexB protein, an RND family efflux pump in Vibrio cholerae, has been shown to mediate resistance to polymyxin (B74138) B. mdpi.com

Capsule Formation: The presence of a polysaccharide capsule can provide a physical barrier that prevents AMPs from reaching their target on the cell membrane. mdpi.com In Klebsiella pneumoniae, a thicker capsule is associated with increased resistance to defensins and polymyxins. mdpi.com

Acquired Resistance:

Acquired resistance mechanisms can develop in response to exposure to AMPs and often involve specific genetic alterations.

Cell Membrane and Wall Modifications: A primary mechanism of acquired resistance involves altering the net surface charge of the bacterial cell to reduce the binding of cationic AMPs.

In Gram-positive bacteria like Staphylococcus aureus, this can be achieved by the enzymatic modification of teichoic acids with D-alanine or the modification of phosphatidylglycerol with lysine (B10760008), which increases the positive charge of the cell envelope. frontiersin.org

In Gram-negative bacteria, the lipid A portion of LPS can be modified with positively charged moieties such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine. nih.gov

Proteolytic Degradation: Some bacteria secrete or express surface proteases that can degrade AMPs. For example, gingipains from Porphyromonas gingivalis can degrade peptides like cecropin (B1577577) B and brevinin. nih.gov

Efflux Pump Upregulation: Bacteria can increase the expression of efflux pumps to more efficiently remove AMPs from the cell. nih.gov

Biofilm Formation: Growth within a biofilm matrix can protect bacteria from AMPs, as the extracellular polymeric substances can bind and sequester the peptides, preventing them from reaching the bacterial cells. mdpi.com

Table 1: Examples of Microbial Resistance Mechanisms to Antimicrobial Peptides

Resistance Mechanism Description Target Pathogen Example(s) Reference(s)
Cell Envelope Modification Alteration of the net surface charge of the cell membrane or wall to repel cationic AMPs. This includes D-alanylation of teichoic acids in Gram-positives and modification of Lipid A in Gram-negatives. Staphylococcus aureus, Bacillus spp., Neisseria spp. nih.gov, frontiersin.org
Proteolytic Degradation Secretion of proteases that cleave and inactivate AMPs. Porphyromonas gingivalis, Proteus mirabilis nih.gov
Efflux Pumps Active transport of AMPs out of the bacterial cell. Vibrio cholerae, Neisseria gonorrhoeae nih.gov, mdpi.com
Biofilm Formation Growth in a protective matrix that can sequester AMPs. Klebsiella pneumoniae mdpi.com
Capsule Production A physical barrier of polysaccharides that prevents AMPs from reaching the cell membrane. Klebsiella pneumoniae mdpi.com

Strategies to Counteract Resistance Development to Brevinin-2-RA13

Given the potential for resistance, several strategies are being explored to enhance the efficacy of AMPs like Brevinin-2-RA13 and mitigate the development of resistance.

Structural Modification and Analogue Design: A key strategy involves the rational design of peptide analogues with improved antimicrobial activity and reduced susceptibility to resistance mechanisms. For members of the brevinin-2 (B1175259) family, this has included:

Increasing Cationicity: Substituting neutral or acidic amino acid residues with basic ones (e.g., lysine) can enhance the peptide's affinity for negatively charged bacterial membranes. For a brevinin-2-related peptide (B2RP), replacing aspartic acid with lysine resulted in increased potency against E. coli, S. aureus, and Candida albicans. nih.gov

Truncation: Studies on Brevinin-2GUb have shown that the N-terminal region is crucial for its antimicrobial activity. nih.gov Truncated analogues, with the C-terminal "Rana box" domain removed, have demonstrated enhanced activity. nih.gov

Optimizing Amphipathicity and Hydrophobicity: Fine-tuning the balance between the peptide's hydrophobic and hydrophilic regions is critical. While increased hydrophobicity can enhance membrane interaction, it can also lead to higher toxicity. nih.gov

Combination Therapy: Using AMPs in conjunction with conventional antibiotics can create synergistic effects. researchgate.net The AMP can disrupt the bacterial membrane, facilitating the entry of the antibiotic. This approach may also reduce the likelihood of resistance emerging to either agent alone.

Development of Peptide-Functionalized Nanomaterials: Encapsulating or attaching AMPs to nanoparticles can enhance their stability and delivery to the site of infection. nih.gov This can protect the peptide from proteolytic degradation and increase its local concentration.

Targeting Conserved Bacterial Components: Designing AMPs that target essential and highly conserved bacterial structures or processes could reduce the potential for resistance, as mutations in these targets would likely be detrimental to the bacterium. researchgate.net

Table 2: Investigated Analogues of Brevinin-2 Peptides to Enhance Antimicrobial Activity

Parent Peptide Analogue/Modification Change Effect on Antimicrobial Activity Reference(s)
Brevinin-2-related peptide (B2RP) [Lys(4)]B2RP Asp(4)→Lys Increased potency against E. coli, S. aureus, and C. albicans. nih.gov
Brevinin-2-related peptide (B2RP) [Lys(16)]→Leu/Ala Lys(16)→Leu/Ala No increase in antimicrobial potency, but increased hemolytic activity. nih.gov
Brevinin-2GUb t-Brevinin-2GUb (tB2U) Removal of C-terminal Rana box Enhanced activity. nih.gov
Brevinin-2GHk (BR2GK) BR2GK(1-25)a Truncation Enhanced activity against all tested microorganisms. mdpi.com

Structure Activity Relationship Sar and Peptide Engineering of Brevinin 2 Ra13 Analogues

Impact of Amino Acid Substitutions on Biological Activity

The biological profile of Brevinin-2 (B1175259) analogues is profoundly influenced by targeted changes in their amino acid sequence. These substitutions can modulate key physicochemical properties that govern the peptide's interaction with bacterial and mammalian cell membranes.

Hydrophobicity, on the other hand, drives the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. tums.ac.irnih.gov However, excessive hydrophobicity is often correlated with increased hemolytic activity and toxicity toward mammalian cells, which have zwitterionic outer membranes. tums.ac.ir Therefore, a key challenge in peptide engineering is to optimize hydrophobicity to maximize antibacterial efficacy while minimizing non-specific cytotoxicity. tums.ac.irnih.gov

Studies on various Brevinin-2 analogues have demonstrated this principle. For instance, increasing the ratio of hydrophobicity to net positive charge has been shown to increase antimicrobial activity. nih.gov In the case of Brevinin-2GUb analogues, increasing the net positive charge by replacing negatively charged amino acids with lysine (B10760008), in conjunction with maintaining a complete hydrophobic face, was a key factor in drastically improving antimicrobial activity, especially against Gram-negative bacteria. nih.govnih.gov Similarly, for a Brevinin-2-related peptide (B2RP), increasing cationicity by substituting a negatively charged aspartic acid with a lysine enhanced antimicrobial potency without a significant change in hemolytic activity. nih.gov This highlights that modulating charge can be a more effective strategy than simply increasing hydrophobicity to improve the therapeutic index. nih.gov

Single amino acid substitutions at strategic positions can have a dramatic effect on the peptide's structure and function. The introduction of D-amino acids is a common strategy. In an analogue of Brevinin-2OS, substituting the L-leucine at position 2 with its D-enantiomer ([D-Leu²]B2OS(1-22)-NH₂) resulted in a peptide with comparable antimicrobial activity but significantly reduced hemolytic toxicity. mdpi.com This suggests the altered conformation is less disruptive to cholesterol-rich mammalian membranes while retaining its efficacy against bacterial membranes. mdpi.com

Conversely, substitutions that disrupt the secondary structure can abolish activity. In a study on Brevinin-2GHk, replacing a leucine (B10760876) at position 14 with a proline, an amino acid known to break α-helical structures, resulted in an analogue that could not fold into a helical conformation and consequently lost its antimicrobial activity. mdpi.comresearchgate.net This finding underscores the importance of the α-helical conformation for the biological function of Brevinin-2 peptides. mdpi.comresearchgate.net

Further modifications, such as substituting the aspartic acid at position 4 in Brevinin-2-related peptide with lysine ([D4K]B2RP), led to a two-to-four-fold increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov These examples demonstrate that specific residue mutations are a powerful tool for fine-tuning the antimicrobial efficacy and selectivity of Brevinin-2 analogues. mdpi.comnih.govmdpi.com

Table 1: Effect of Specific Amino Acid Substitutions on Brevinin-2 Analogue Activity

Parent PeptideAnalogueSubstitutionKey OutcomeSource
Brevinin-2OS (B2OS)[D-Leu²]B2OS(1-22)-NH₂L-Leu to D-Leu at position 2 (in truncated version)Comparable antimicrobial activity with significantly reduced hemolytic toxicity. mdpi.com
Brevinin-2GHk (truncated)BR2GK-LP¹⁴Leu to Pro at position 14Disruption of α-helix; loss of antimicrobial activity. mdpi.comresearchgate.net
Brevinin-2-related peptide (B2RP)[D4K]B2RPAsp to Lys at position 42 to 4-fold increase in antimicrobial potency against various microbes without increasing hemolysis. nih.gov

Influence of Peptide Length and Truncations on Activity

Peptide engineering has revealed that the full length of many natural Brevinin-2 peptides is not essential for their antimicrobial action. nih.govmdpi.com Specifically, the C-terminal disulfide-bridged heptapeptide (B1575542) motif, known as the "Rana box," has been identified as a primary determinant of toxicity rather than a requirement for antimicrobial activity in many Brevinin-2 family members. mdpi.commdpi.com

The removal of the Rana box from Brevinin-2OS to create the truncated analogue B2OS(1-22)-NH₂ substantially reduced its high hemolytic activity while maintaining its bioactivity. mdpi.com Similarly, studies on Brevinin-2GUb and Brevinin-2GHk showed that the N-terminal fragment is the active region, and removing the C-terminal Rana box can be a promising strategy for peptide optimization. nih.govnih.govresearchgate.net This truncation not only reduces toxicity but can also lower the production cost, a significant barrier for the clinical development of peptide drugs. nih.gov

The resulting linear peptides may also penetrate the complex extracellular matrix of biofilms more effectively. mdpi.com The correlation between peptide length and activity can also be linked to hydrophobic mismatch, where the length of the peptide must be sufficient to span and disrupt the bacterial membrane effectively. nih.gov

Table 2: Comparison of Full-Length vs. Truncated Brevinin-2 Analogue

PeptideDescriptionHemolytic Activity (HC₅₀)Antimicrobial Activity (MIC vs. S. aureus)Source
Brevinin-2OS (B2OS)Full-length parent peptide~10.4 µM4 µM mdpi.com
B2OS(1-22)-NH₂C-terminal Rana box truncated~41.9 µM4 µM mdpi.com

Conformational Modifications and Cyclization for Enhanced Properties

Altering the three-dimensional structure of Brevinin-2 peptides is a key strategy for improving their therapeutic properties. As discussed, the substitution with D-amino acids is a powerful conformational modification. mdpi.com The introduction of a D-leucine at the N-terminus of a truncated Brevinin-2OS analogue is thought to induce an altered conformation that is less effective at forming lytic pores in mammalian membranes, which are rich in cholesterol, thereby reducing hemolytic activity. mdpi.com

Cyclization is another method used to constrain the peptide's conformation, which can lead to improved properties. While the native Brevinin-2 peptides contain a natural cyclic domain (the Rana box), research into other linear antimicrobial peptides suggests that combining D-amino acid incorporation with artificial cyclization could lead to the development of new peptides with enhanced stability and selectivity. tums.ac.ir

Rational Design Principles for Optimizing Brevinin-2-RA13 Potency and Selectivity

Based on extensive SAR studies of the Brevinin-2 family, several rational design principles have emerged for optimizing potency and selectivity: nih.govmdpi.commdpi.com

C-Terminal Truncation : For many Brevinin-2 peptides, the removal of the C-terminal Rana box is a primary and effective step to decouple antimicrobial potency from undesirable hemolytic toxicity. mdpi.comresearchgate.net The N-terminal region is typically the active domain responsible for antimicrobial effects. mdpi.comresearchgate.net

Charge and Amphipathicity Enhancement : Increasing the net positive charge, often by replacing neutral or acidic residues with basic ones like lysine, enhances the electrostatic attraction to bacterial membranes. nih.govnih.gov Optimizing the arrangement of hydrophobic and hydrophilic residues to maintain a distinct amphipathic α-helical structure is crucial for membrane disruption. nih.gov

Stereochemical Modification : The strategic substitution of L-amino acids with their D-isomers, particularly at the N-terminus, can significantly improve the therapeutic index by reducing toxicity to host cells while maintaining or even enhancing antimicrobial activity. mdpi.com

Maintaining Helical Structure : Modifications should preserve the ability of the peptide to form an α-helix, as this conformation is critical for its membrane-disrupting function. mdpi.comresearchgate.net

By applying these principles in a combined, dual-modification strategy (e.g., C-terminal truncation followed by N-terminal D-amino acid substitution), it is possible to transform a potent but toxic natural peptide into a promising clinical lead with a superior balance of safety and efficacy. mdpi.com

Enzymatic Stability and Modifications for Improved Proteolytic Resistance

A major hurdle for the systemic use of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov Several strategies are employed to improve the enzymatic stability of Brevinin-2 analogues.

The incorporation of D-amino acids is a well-established method to enhance proteolytic resistance, as these unnatural isomers are not readily recognized by the active sites of common proteases. mdpi.com While the enhanced stability of the [D-Leu²]B2OS(1-22)-NH₂ analogue was proposed, it was noted that this property requires direct confirmation through protease stability assays. mdpi.com

Another advanced strategy is "end-tagging," where the peptide terminus is modified with unnatural amino acids. For example, tagging a peptide with β-naphthylalanine has been shown to confer high stability against proteases, salts, and serum, significantly boosting its therapeutic potential. researchgate.net

Interestingly, some peptide modifications can have complex effects on stability and activity. In one study, designed analogues of Brevinin-2R initially showed no antibacterial properties but became active after being digested by the protease trypsin. researchgate.net This suggests that for some sequences, proteolytic cleavage may be necessary to expose the active motif, highlighting the intricate relationship between peptide stability and its mechanism of action. researchgate.net

Immunomodulatory and Anti Inflammatory Activities of Brevinin 2 Ra13

Modulation of Host Innate Immune Responses

Brevinin-2 (B1175259) family peptides have demonstrated the ability to enhance host innate immunity, a crucial aspect of their therapeutic potential beyond direct pathogen killing. mdpi.comfao.org Studies using the model organism Caenorhabditis elegans have been particularly illuminating in uncovering the molecular pathways involved.

The DAF-2/DAF-16 signaling pathway in C. elegans, which is homologous to the insulin/IGF-1 signaling pathway in mammals, is a key regulator of longevity, stress resistance, and innate immunity. nih.govnih.gov The DAF-16 transcription factor is a central component of this pathway; its activation is required for lifespan extension and enhanced immunity. nih.govyoutube.com When the DAF-2 receptor is active, it triggers a phosphorylation cascade that keeps DAF-16 in the cytoplasm, rendering it inactive. youtube.com Conversely, inhibition of the pathway allows DAF-16 to enter the nucleus and regulate the transcription of target genes, including those involved in immune defense. youtube.com

Research has shown that several members of the Brevinin-2 family can activate the innate immune system in C. elegans through the DAF-2/DAF-16 pathway. mdpi.comfao.org In studies where C. elegans was infected with Methicillin-Resistant Staphylococcus aureus (MRSA), treatment with peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa significantly improved the survival rate of the infected worms. mdpi.com This therapeutic effect was linked to the activation of the DAF-2/DAF-16 pathway, demonstrating that these peptides can bolster the host's own defense mechanisms. mdpi.comfao.org The activation of this pathway appears to be essential for the immune-enhancing effects observed in C. elegans treated with these peptides.

A direct consequence of DAF-16 activation is the upregulation of downstream immune effector genes. mdpi.com One such key antimicrobial gene in C. elegans is lys-7, which encodes a lysozyme. Studies have shown that inducing the expression of lys-7 in a DAF-16-dependent manner can increase the survival of worms infected with S. aureus. mdpi.com

Treatment with Brevinin-2 family peptides has been shown to consistently upregulate the expression of lys-7. mdpi.comfao.org In MRSA-infected C. elegans, the application of Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa resulted in a significant increase in both the mRNA and protein levels of lys-7. mdpi.com This upregulation of an endogenous antimicrobial gene highlights a crucial mechanism by which these peptides enhance the host's ability to combat infection.

Table 1: Effect of Brevinin-2 Family Peptides on lys-7 Gene Expression in C. elegans

This table summarizes research findings on the ability of different Brevinin-2 peptides to modulate the expression of the antimicrobial gene lys-7.

Peptide Organism/Cell Model Effect on lys-7 Expression Source(s)
Brevinin-2-OA3 C. elegans Upregulation of mRNA and protein levels mdpi.com
Brevinin-2ISb C. elegans Upregulation of mRNA and protein levels mdpi.comfao.org

| Brevinin-2TSa | C. elegans | Upregulation of mRNA and protein levels | mdpi.com |

Regulation of Pro-Inflammatory Cytokine and Chemokine Secretion

Beyond their influence on invertebrate immune pathways, Brevinin-2 peptides exhibit significant modulatory effects on the inflammatory responses of mammalian cells. They can regulate the production and secretion of pro-inflammatory cytokines and chemokines, which are central to the inflammatory process. frontiersin.orgmedilam.ac.irnih.gov

Nitric oxide (NO) is a critical signaling molecule in the immune system, produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. nih.gov While essential for pathogen killing, excessive NO production can contribute to tissue damage in chronic inflammatory conditions. Some antimicrobial peptides can suppress the release of NO in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.gov Although direct studies on Brevinin-2-RA13 and NO inhibition are not available, research on other AMPs shows that this is a common immunomodulatory mechanism. For instance, the peptide Brevinin-1GHd significantly suppressed NO production in LPS-stimulated RAW 264.7 macrophage cells. nih.gov This suggests that peptides from the broader Brevinin family have the potential to control inflammatory responses by modulating the NO pathway.

Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) are key pro-inflammatory cytokines and chemokines that orchestrate the inflammatory response. nih.gov Their dysregulation is implicated in many inflammatory diseases. Several studies have demonstrated that Brevinin family peptides can modulate the expression of these critical mediators.

Studies on the peptide Brevinin-2R showed that it can increase the expression of IL-6 in human liver carcinoma (HepG2) cells in a dose-dependent manner, suggesting a regulatory role in inflammation. medilam.ac.ir Conversely, other research on a different Brevinin peptide, Brevinin-1GHd, demonstrated a significant reduction in the release of TNF-α and IL-6 from LPS-stimulated macrophage cells. nih.gov This indicates that the modulatory effects can be either pro-inflammatory or anti-inflammatory depending on the specific peptide, cell type, and context.

Table 2: Modulation of Pro-Inflammatory Cytokines by Brevinin Peptides

This table presents findings on how different Brevinin peptides affect the expression and secretion of key inflammatory cytokines.

Peptide Cell Line Cytokine Effect Source(s)
Brevinin-2R HepG2 IL-6 Increased expression medilam.ac.ir
Brevinin-1GHd RAW 264.7 Macrophages TNF-α Reduced release nih.gov

| Brevinin-1GHd | RAW 264.7 Macrophages | IL-6 | Reduced release | nih.gov |

Interactions with Inflammatory Signaling Cascades (e.g., MAPK/NF-κB pathway)

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central hubs that control the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. nih.gov The activation of these pathways is a hallmark of the inflammatory response. nih.gov Antimicrobial peptides can exert their anti-inflammatory effects by interfering with these cascades.

For example, the anti-inflammatory activity of Brevinin-1GHd in LPS-stimulated macrophages was shown to be mediated by the inactivation of the MAPK signaling pathway. nih.gov By inhibiting this pathway, the peptide effectively suppressed the downstream production of inflammatory factors. nih.gov This interaction with core inflammatory signaling cascades represents a key mechanism for the immunomodulatory action of the Brevinin peptide family.

In vivo Assessment of Anti-Inflammatory Effects in Model Organisms

No published research data is available for the in vivo assessment of anti-inflammatory effects of Brevinin-2-RA13 in model organisms.

Data Table: In vivo Anti-Inflammatory Effects of Brevinin-2-RA13

A data table cannot be generated due to the absence of research findings.

Table of Chemical Compounds

Since no article content could be generated based on the specific query for Brevinin-2-RA13, a table of mentioned chemical compounds cannot be compiled.

Potential Research Applications and Future Directions for Brevinin 2 Ra13

Synergistic Interactions with Conventional Antibiotics for Enhanced Efficacy

A significant area of research focuses on the synergistic potential of Brevinin-2 (B1175259) family peptides when combined with conventional antibiotics. This approach aims to enhance the efficacy of existing drugs, potentially resensitizing resistant bacterial strains. Studies on brevinin-2CE, a related peptide, have demonstrated that when used in combination with antibiotics, synergistic effects are often observed against multidrug-resistant bacteria (MDRB). nih.govresearchgate.net The proposed mechanism suggests that antimicrobial peptides like brevinin-2CE can disrupt the bacterial cell membrane through pore formation, thereby increasing its permeability. nih.govresearchgate.net This disruption allows conventional antibiotics to enter the bacterial cell more easily and in greater concentrations, leading to a more effective and rapid antimicrobial action. nih.govresearchgate.net

Research has shown that this combined approach can be effective against both extended-spectrum β-lactamase-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The checkerboard dilution assay is a common method used to quantify these synergistic interactions, determining the fractional inhibitory concentration (FIC) index. mdpi.com A low FIC index indicates a strong synergistic effect. For instance, studies combining other antimicrobial agents like shikonin (B1681659) with antibiotics such as gentamicin (B1671437) and amikacin (B45834) against MRSA have shown a significant reduction in the minimum inhibitory concentration (MIC) of both compounds, highlighting the potential of such combination therapies. mdpi.com This strategy not only enhances the killing of bacteria but also holds the potential to slow the development of further resistance. frontiersin.org

The table below illustrates the concept of synergy using data from studies on antimicrobial agents combined with conventional antibiotics.

Table 1: Illustrative Synergistic Effects of Antimicrobial Agents with Antibiotics against MRSA

Antimicrobial Agent Antibiotic Fold Reduction in MIC of Antimicrobial Agent Fold Reduction in MIC of Antibiotic Synergy Interpretation
Shikonin Oxacillin 2-8 4-16 Synergistic
Shikonin Gentamicin 4-16 2-8 Synergistic
Shikonin Amikacin 4-8 2-4 Synergistic
Shikonin Chloramphenicol 2-8 4-16 Synergistic

Data is illustrative of the concept of synergy and is based on findings for the phytochemical shikonin against MRSA strains. mdpi.com

Integration into Novel Biomaterials and Drug Delivery Systems

The integration of antimicrobial peptides (AMPs) like Brevinin-2-RA13 into biomaterials and drug delivery systems is a promising strategy to enhance their therapeutic potential. By encapsulating or immobilizing these peptides, it is possible to improve their stability, reduce potential toxicity, and control their release.

Lipid and surfactant-based delivery systems, such as liposomes and micelles, are well-studied carriers for AMPs. nih.gov For example, encapsulating the AMP LL-37 in liposomes has been shown to enhance its bioactivity while reducing toxicity. nih.gov Similarly, polymeric materials offer a versatile platform for AMP delivery. nih.gov These can be formulated as nanoparticles, hydrogels, or fibers. For instance, colistin-loaded poly(lactic-co-glycolic acid) (PLGA) particles coated with chitosan (B1678972) have demonstrated increased transport efficiency. nih.gov Furthermore, immobilizing magainin 2 on PLGA electrospun fibers has been shown to aid in wound healing and decrease bacterial adhesion. nih.gov

Another innovative approach is PEGylation, the process of attaching a polyethylene (B3416737) glycol (PEG) chain to the peptide. nih.gov This modification can reduce non-specific uptake, decrease cell toxicity, and increase the peptide's half-life in the bloodstream. nih.gov Several AMPs, including magainin 2 and nisin, have been successfully PEGylated, leading to improved properties, although sometimes at the cost of some antimicrobial activity. nih.gov These strategies could be applied to Brevinin-2-RA13 to develop novel antimicrobial surfaces, wound dressings, or targeted drug delivery vehicles.

Advanced Methodologies for Studying Brevinin-2-RA13

High-Resolution Structural Analyses

Understanding the three-dimensional structure of Brevinin-2-RA13 is crucial for elucidating its mechanism of action and for rational drug design. High-resolution structural techniques are indispensable for this purpose.

Circular Dichroism (CD) spectroscopy is a widely used method to determine the secondary structure of peptides in different environments. nih.govresearchgate.net For many brevinin peptides, CD studies have shown that they adopt an α-helical conformation, particularly in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.govmdpi.com This induced helicity is often a prerequisite for their antimicrobial activity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level structural information. nih.govnih.gov Two-dimensional NMR studies can determine the solution structure of peptides like Brevinin-2-RA13 when bound to membrane-mimicking micelles. nih.gov These studies have revealed that related peptides can exhibit significant conformational changes, which helps in understanding their specificity towards different types of cell membranes. nih.gov

Omics-Based Approaches for Mode of Action Elucidation

To gain a deeper understanding of the cellular response to Brevinin-2-RA13, "omics" approaches are increasingly being employed. These global profiling techniques can generate hypotheses about a compound's mechanism of action. nih.gov

Transcriptomics, which studies the complete set of RNA transcripts, and proteomics, which analyzes the entire protein complement of a cell, can reveal how bacteria respond to peptide-induced stress. nih.govnih.gov Studies comparing the effects of different AMPs on E. coli have shown that while some peptides elicit overlapping cellular responses, others trigger distinct pathways. nih.gov For example, a peptide that primarily forms pores in the membrane will induce a different transcriptomic and proteomic signature compared to one that translocates into the cell to inhibit protein synthesis. nih.gov

However, a challenge in integrating these datasets is the often-observed low correlation between mRNA and protein abundance, which can be due to various post-transcriptional regulatory mechanisms. mdpi.compreprints.org Despite this, combined omics analyses provide a powerful, systems-level view of a peptide's impact, identifying the array of cellular machinery that bacteria use to counteract antimicrobial threats. nih.govunimi.it This knowledge is invaluable for understanding the multifaceted strategies of AMPs and for developing ways to overcome bacterial defenses. nih.gov

Comparative Analysis with Other Amphibian Antimicrobial Peptides

Brevinin-2-RA13 belongs to the broader Brevinin-2 family of peptides, which are characterized by significant structural diversity, although they typically possess a net positive charge and a C-terminal cyclic motif known as the "rana box". mdpi.comresearchgate.netmdpi.com When compared to the Brevinin-1 (B586460) family, Brevinin-2 peptides generally exhibit lower hemolytic activity, making them potentially safer for therapeutic development. nih.govresearchgate.net

Other notable families of amphibian antimicrobial peptides include the magainins and dermaseptins. Magainin 2, isolated from the African clawed frog, is a well-studied AMP that acts by forming toroidal pores in bacterial membranes. nih.govmdpi.com It has demonstrated potent activity against a range of bacteria, including drug-resistant Acinetobacter baumannii. mdpi.com

Buforin II, another amphibian peptide, is thought to translocate across the bacterial membrane and interact with intracellular targets like nucleic acids. nih.gov Comparative studies using omics approaches have shown that while magainin 2 and another peptide, pleurocidin (B1576808), both target the bacterial membrane, pleurocidin also affects a large number of intracellular processes, suggesting a more complex mechanism of action. nih.gov

The table below provides a comparative overview of the minimal inhibitory concentrations (MIC) for different amphibian peptides against various microorganisms, illustrating the varying potency and spectrum of activity.

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Amphibian Peptides

Peptide E. coli S. aureus C. albicans A. baumannii
Brevinin-2-related peptide (B2RP) ~24 ~25 ~12 3-6
[Lys(4)]B2RP (analog) 6 12.5 6 1.5-3
Magainin 2 - - - Varies
Brevinin-2MP 47.78 >95.56 >95.56 -
Brevinin-2GHb 2.7 - - -

Data compiled from multiple sources and may represent different strains and testing conditions. nih.govnih.gov

Future Research in Combating Antimicrobial Resistance

The unique properties of Brevinin-2-RA13 and related peptides position them as promising candidates for future research aimed at combating antimicrobial resistance (AMR). mdpi.comresearchgate.net A key advantage of many AMPs is their ability to kill bacteria rapidly, potentially limiting the development of resistance. frontiersin.orgmdpi.com

Future research will likely focus on several key areas. The synergistic combination of Brevinin-2-RA13 with existing antibiotics is a major avenue of exploration. frontiersin.org This approach could revitalize the utility of older antibiotics and reduce the selective pressure that drives resistance. frontiersin.org Furthermore, the development of Brevinin-2-RA13 analogs with optimized properties—enhanced antimicrobial potency and reduced toxicity—is a critical goal. mdpi.comnih.gov This can be achieved through strategies like amino acid substitutions and truncations. mdpi.comnih.gov

The fight against biofilms, which are communities of bacteria highly resistant to conventional antibiotics, is another important frontier. nih.gov Peptides like magainin 2 have shown significant antibiofilm activity, and investigating the potential of Brevinin-2-RA13 in this context is a logical next step. mdpi.com Ultimately, the development of AMP-based therapies, either alone or in combination, represents a vital strategy in the global effort to address the challenge of multidrug-resistant pathogens. nih.gov

Exploration of Other Biological Activities (e.g., Antiviral, Anti-Cancer in Brevinin-2 family members)

While the primary focus of research on many brevinin peptides has been their antibacterial properties, the Brevinin-2 family is a source of molecules with a broader range of potential therapeutic applications. nih.gov Investigations into members of this family have revealed significant antiviral and anti-cancer activities, suggesting that peptides like Brevinin-2-RA13 may possess similar, as-yet-unexplored, functionalities.

Several members of the brevinin family have demonstrated notable anti-cancer properties. nih.gov For instance, Brevinin-2R, isolated from the skin secretions of Rana ridibunda, has shown semi-selective toxicity towards various tumor cell lines. nih.gov What makes Brevinin-2R a particularly interesting candidate for anti-cancer therapy is its low hemolytic activity, meaning it is less toxic to red blood cells compared to many other antimicrobial peptides. nih.govnih.gov Studies have indicated that Brevinin-2R can induce cell death in cancer cells through a mechanism that involves the lysosomal-mitochondrial pathway, which is distinct from classical apoptosis. nih.gov This peptide has been shown to be effective against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells in a concentration-dependent manner. researchgate.net The proposed mechanism for its anti-cancer action is the disruption of the cell membrane's properties, particularly its permeability. nih.gov

In addition to anti-cancer effects, antiviral activity has also been documented within the brevinin family. nih.gov Although research in this area is less extensive, some findings are promising. Brevinin-2GHk, a peptide derived from the skin of Fejervarya limnocharis, has been found to inhibit Zika virus (ZIKV) infection by disrupting the integrity of the virus. nih.gov This peptide showed significant inhibitory effects during the early and middle stages of ZIKV infection with minimal cytotoxicity. nih.gov Other reports have mentioned antiviral activity for brevinins against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.gov For example, a modified, linearized version of Brevinin-1 demonstrated protective effects against HSV-2G. nih.gov These findings highlight the potential for discovering and developing brevinin peptides as broad-spectrum antiviral agents. Furthermore, some brevinins, such as Brevinin-1BW, possess anti-inflammatory properties, further broadening their therapeutic potential. mdpi.com

Translational Research Challenges and Opportunities for Brevinin-2-RA13 Analogues

The journey of a promising peptide like Brevinin-2-RA13 from a laboratory discovery to a clinical application is fraught with challenges, yet it also presents significant opportunities, particularly through the development of its analogues.

One of the primary hurdles in the translational research of antimicrobial peptides is overcoming their inherent toxicity. nih.gov Many peptides with potent antimicrobial activity also exhibit high hemolytic activity, which limits their systemic use. nih.govulster.ac.uk For Brevinin-2-RA13 analogues, a key challenge will be to decouple this toxicity from their therapeutic potency. mdpi.com This involves rational peptide design, where modifications aim to reduce toxicity while maintaining or even enhancing antimicrobial efficacy. Furthermore, the "valley of death" in research—the gap between preclinical findings and clinical trials—is a major obstacle, compounded by issues like funding availability, complex regulatory environments, and the need for robust and predictive preclinical models. nih.govsanguinebio.com

Despite these challenges, the development of Brevinin-2-RA13 analogues offers considerable opportunities. The rise of multidrug-resistant (MDR) bacteria has created an urgent need for new classes of antibiotics, and antimicrobial peptides are a promising alternative. mdpi.comresearchgate.netnih.gov There is a significant opportunity to engineer Brevinin-2-RA13 analogues with potent activity against clinically relevant MDR pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.govulster.ac.ukmdpi.comresearchgate.net

Q & A

Q. What structural motifs in Brevinin-2-RA13 contribute to its antimicrobial activity, and how can these be experimentally validated?

Brevinin-2-RA13 belongs to the brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana-box). To validate structural contributions:

  • Use circular dichroism (CD) spectroscopy to confirm α-helical or β-sheet conformations in membrane-mimetic environments (e.g., SDS micelles) .
  • Perform alanine scanning mutagenesis to identify critical residues for membrane disruption or biofilm inhibition .
  • Compare MIC (minimum inhibitory concentration) values against Staphylococcus aureus or Gram-negative pathogens to correlate structural features with activity .

Q. How can researchers assess Brevinin-2-RA13’s membrane disruption mechanisms?

Key methodologies include:

  • SYTOX Green uptake assays to measure membrane permeabilization in real-time .
  • Transmission electron microscopy (TEM) to visualize pore formation or membrane blebbing .
  • Liposome leakage assays using calcein-loaded vesicles to quantify peptide-induced lipid bilayer disruption .

Q. What standardized protocols are recommended for determining MIC and MBC (minimum bactericidal concentration) of Brevinin-2-RA13?

Follow CLSI (Clinical and Laboratory Standards Institute) guidelines:

  • Use cation-adjusted Mueller-Hinton broth for reproducibility.
  • Perform serial dilutions (e.g., 2-fold) in 96-well plates with bacterial inoculum (1–5 × 10⁵ CFU/mL).
  • Confirm MBC by subculturing from MIC wells onto agar plates .

Advanced Research Questions

Q. How can Brevinin-2-RA13 be engineered to overcome bacterial resistance mechanisms observed in clinical isolates?

Resistance often involves membrane modifications (e.g., lipid A alteration) or efflux pumps. Strategies include:

  • Hybrid peptide design : Fuse Brevinin-2-RA13 with cell-penetrating motifs (e.g., penetratin) to bypass membrane barriers .
  • Synergistic formulations : Combine with efflux pump inhibitors (e.g., PAβN) to enhance intracellular accumulation .
  • In vitro resistance induction : Serial passage of pathogens in sub-MIC peptide concentrations to identify adaptive mutations .

Q. What experimental models are suitable for studying Brevinin-2-RA13’s efficacy against biofilms?

Biofilm studies require:

  • Static vs. flow-cell systems : Compare peptide activity in immature (24 h) vs. mature (72 h) biofilms .
  • EPS quantification : Use Congo red binding for water-insoluble polysaccharides or fluorescent lectins for matrix visualization .
  • Resazurin assays to measure metabolic inhibition in biofilm-embedded cells .

Q. How can computational approaches (e.g., machine learning) optimize Brevinin-2-RA13 derivatives for reduced hemolytic activity?

  • Train models on AMP databases (e.g., C-PAmP) to predict hemolysis from physicochemical descriptors (hydrophobicity, charge) .
  • Validate top candidates using hemolysis assays (e.g., human RBC lysis at 200 μM) and compare toxicity-to-activity ratios .

Methodological Challenges and Data Interpretation

Q. How should researchers address variability in MIC values across studies?

Discrepancies arise from differences in:

  • Bacterial growth phase (log vs. stationary phase).
  • Media composition (e.g., divalent cations neutralize cationic peptides).
  • Solution : Adopt ISO 20776-1 guidelines and report inter-laboratory validation data .

Q. What are the limitations of using planktonic cell models to predict Brevinin-2-RA13’s in vivo efficacy?

Planktonic models ignore:

  • Host microenvironment factors (pH, serum proteins).
  • Immune cell interactions (e.g., neutrophil extracellular traps).
  • Recommendation : Use ex vivo infection models (e.g., human skin explants) or murine wound infection assays .

Translational and Interdisciplinary Research

Q. How can Brevinin-2-RA13 be integrated into antimicrobial surface coatings for medical devices?

  • Modular design : Link the peptide to solid-binding domains (e.g., silica-binding tags) via spacer sequences to enhance stability .
  • Activity retention testing : Use quartz crystal microbalance (QCM) to measure peptide adsorption and time-kill assays on coated surfaces .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for advancing Brevinin-2-RA13 to preclinical trials?

  • Measure serum half-life (e.g., via HPLC-MS in murine models).
  • Assess tissue penetration using fluorescently labeled peptides in infected organ models .
  • Optimize dosing regimens using PK/PD indices (e.g., AUC/MIC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.